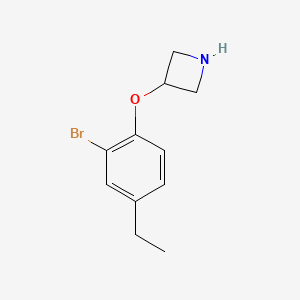

3-(2-Bromo-4-ethylphenoxy)azetidine

Description

Structure

2D Structure

Properties

IUPAC Name |

3-(2-bromo-4-ethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-8-3-4-11(10(12)5-8)14-9-6-13-7-9/h3-5,9,13H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEALANXYYPUGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC2CNC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293263 | |

| Record name | 3-(2-Bromo-4-ethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-50-8 | |

| Record name | 3-(2-Bromo-4-ethylphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromo-4-ethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Bromo 4 Ethylphenoxy Azetidine and Its Analogues

Retrosynthetic Analysis of 3-(2-Bromo-4-ethylphenoxy)azetidine

A retrosynthetic analysis of the target molecule, this compound, reveals two primary building blocks: the azetidine (B1206935) ring and the 2-bromo-4-ethylphenol (B1341062) moiety. The key disconnection is the ether linkage, which suggests a nucleophilic substitution reaction between a 3-hydroxyazetidine derivative and 2-bromo-4-ethylphenol, or a related halide, as a primary synthetic strategy. Alternatively, disconnection of the C-N bonds within the azetidine ring points towards various cyclization strategies from acyclic precursors. These strategies form the basis for the synthetic approaches discussed in the following sections.

Approaches to the Azetidine Ring System Construction

The construction of the azetidine ring is often challenging due to its inherent ring strain. acs.orgresearchgate.net However, a variety of synthetic methods have been developed to overcome this hurdle. researchgate.net These methods can be broadly categorized into cycloaddition reactions, intramolecular cyclizations, strain-release strategies, photochemical modifications, and metal-catalyzed reactions.

[2+2] Cycloaddition reactions are a powerful tool for the direct formation of four-membered rings. rsc.org The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers an efficient route to functionalized azetidines. rsc.org While traditionally requiring UV light, recent advancements have enabled these reactions to proceed under visible light using triplet energy transfer photocatalysis. springernature.com For instance, the reaction between cyclic oximes and alkenes, mediated by an iridium photocatalyst, can produce highly functionalized azetidines in yields up to 99%. springernature.com

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is another classic method for constructing the azetidin-2-one (B1220530) (β-lactam) ring, which can be a precursor to azetidines. mdpi.com Ketenes can be generated in situ from acyl chlorides and trapped by imines to form the β-lactam ring. mdpi.com For example, 3-phenoxy-azetidinones have been synthesized with complete cis-selectivity via a ketene-imine cycloaddition at low temperatures. mdpi.com

A copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides provides a route to 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.org This reaction is believed to proceed through a [2+2] cycloaddition of a ketenimine intermediate with the carbodiimide. organic-chemistry.org Additionally, enantioselective [3+1] cycloadditions of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, have been developed to produce exo-imido azetidines. acs.org A photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes also yields azetidine structures. the-innovation.orgnih.gov

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. nih.gov This typically involves a nucleophilic attack by a nitrogen atom on a carbon atom bearing a leaving group, such as a halide or a mesylate, in a 4-exo-tet cyclization. nih.gov

A notable example is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which affords azetidines in high yields. nih.gov This method is tolerant of various functional groups. nih.gov Similarly, the intramolecular aminolysis of 3,4-epoxy sulfonamides can also lead to the formation of the azetidine ring. nih.gov

Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This process involves the reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org Furthermore, a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has been shown to produce azetidines with high regioselectivity. nih.gov

Phase-transfer catalysis has been employed for the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.gov This method utilizes a novel chiral cation phase-transfer catalyst to achieve high enantiomeric ratios. nih.gov

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. nih.govbris.ac.uk The activation of the ABB nitrogen, followed by nucleophilic addition at the bridgehead carbon, is a common strategy. nih.gov

For instance, treatment of azabicyclo[1.1.0]butyl carbinols with trifluoroacetic anhydride (B1165640) or triflic anhydride can trigger a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines. nih.gov This method has been used to create a variety of substituted azetidines, including spirocyclic systems. nih.gov

Furthermore, a visible-light-driven radical strain-release (RSR) photocatalysis of ABBs with sulfonylimine precursors provides access to densely functionalized azetidines. chemrxiv.org This reaction is mediated by an organic photosensitizer. chemrxiv.org Dual copper/photoredox catalysis has also been used for the multicomponent allylation of ABBs, leading to C3 quaternary center-containing azetidines. rsc.org The reaction of ABBs with in situ generated aza-ortho-quinone methide also yields functionalized azetidines. bohrium.com

Photochemical reactions offer unique pathways for constructing the azetidine core, often by accessing high-energy intermediates. rsc.orgbeilstein-journals.org The Norrish-Yang cyclization, an intramolecular photochemical reaction of α-aminoacetophenones, can produce 3-hydroxyazetidines. beilstein-journals.orgdurham.ac.uk This transformation involves a 1,5-hydrogen atom transfer followed by radical recombination. beilstein-journals.org The use of flow photochemistry has enabled the scalable synthesis of these azetidinols. durham.ac.uk

Visible-light-mediated intermolecular [2+2] photocycloadditions between cyclic oximes and alkenes have been developed for the synthesis of highly functionalized azetidines. springernature.com These reactions are enabled by triplet energy transfer from a photocatalyst. springernature.com Similarly, the aza Paternò-Büchi reaction, the photocycloaddition of an imine and an alkene, is a direct method for azetidine synthesis. rsc.org While historically requiring UV irradiation, visible-light-mediated versions have been developed. bohrium.com

Metal catalysis plays a crucial role in modern synthetic organic chemistry, and the synthesis of azetidines is no exception. researchgate.net Various metals, including nickel, copper, and tantalum, have been employed to catalyze the formation of the azetidine ring. elsevier.comacs.orgnih.govacs.org

Nickel-catalyzed reactions: Nickel-catalyzed cross-coupling reactions are valuable for creating C-C bonds. While direct decarboxylative arylations of azoles with benzoates have been reported, a more relevant approach for the 3-aryloxyazetidine scaffold would involve cross-coupling reactions. nih.govnih.gov For instance, nickel-catalyzed cross-coupling of enantiomerically pure N-tosyl-aziridines with organozinc reagents, followed by intramolecular cyclization, can produce azetidines. rsc.org Nickel-catalyzed enantioselective electrochemical reductive cross-coupling of aryl aziridines with alkenyl bromides has also been developed. acs.org

Copper-catalyzed reactions: Copper catalysts are versatile and have been used in several types of reactions to form azetidines. A copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides yields functionalized azetidines. organic-chemistry.org Copper-catalyzed photoinduced radical annulation of aliphatic amines with alkynes is another route to azetidines. the-innovation.orgnih.gov Furthermore, a copper-catalyzed enantioselective boryl allylation of azetines provides access to chiral 2,3-disubstituted azetidines. nih.gov The reaction of azabicyclo[1.1.0]butane with organometal reagents in the presence of Cu(OTf)₂ can also produce bis-functionalized azetidines. organic-chemistry.org

Tantalum-catalyzed hydroaminoalkylation: Tantalum catalysts have been used for the synthesis of β-alkylated N-heterocycles through a one-pot alkylation/cyclization procedure. acs.orgnih.gov This hydroaminoalkylation can generate 3-methylated azetidines. acs.orgnih.gov

Iron-catalyzed reactions have also been explored for the synthesis of azetidines. For example, iron-catalyzed thiol alkylation of azetidin-3-ols can produce 3-aryl-3-sulfanyl azetidines. acs.org Iron catalysts have also been used for the synthesis of azetidines from organic azides. researchgate.net

Introduction of the 2-Bromo-4-ethylphenoxy Moiety

The introduction of the 2-bromo-4-ethylphenoxy group at the third position of the azetidine ring is a key transformation. This is generally accomplished through the nucleophilic substitution reaction of a suitably protected 3-hydroxyazetidine with 2-bromo-4-ethylphenol. Two common methods for this phenoxylation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the deprotonation of the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile. The azetidine partner must have a good leaving group at the C-3 position, such as a tosylate or mesylate, which is displaced by the phenoxide. Alternatively, the reaction can proceed via the activation of the 3-hydroxyazetidine.

The Mitsunobu reaction provides a powerful alternative for forming the ether bond directly from 3-hydroxyazetidine and 2-bromo-4-ethylphenol. This reaction uses a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of stereochemistry at the C-3 carbon, a critical consideration in stereoselective syntheses.

General synthetic strategies for creating C-3 substituted azetidines often involve the reaction of 3-bromo-substituted azetidines or the ring-opening of bicyclic aziridinium (B1262131) ions with various nucleophiles, including phenoxides. rsc.org

Table 1: Comparison of Phenoxylation Methods

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

|---|---|---|

| Azetidine Substrate | 3-O-Sulfonylazetidine (e.g., tosylate, mesylate) | 3-Hydroxyazetidine |

| Phenol Substrate | 2-Bromo-4-ethylphenol | 2-Bromo-4-ethylphenol |

| Key Reagents | Strong base (e.g., NaH, K₂CO₃) | Triphenylphosphine (PPh₃), DEAD or DIAD |

| Stereochemistry | Inversion of configuration | Inversion of configuration |

| Byproducts | Salt (e.g., NaOTs) | Triphenylphosphine oxide, reduced azodicarboxylate |

| Conditions | Generally requires heating | Often proceeds at or below room temperature |

The synthesis of the 2-bromo-4-ethylphenol precursor requires precise control over the placement of the bromo and ethyl substituents on the phenol ring. nih.gov The hydroxyl group is an ortho-, para-directing activator for electrophilic aromatic substitution.

A common strategy begins with 4-ethylphenol (B45693), which is commercially available. wikipedia.org The ethyl group is a para-director, reinforcing the directing effect of the hydroxyl group. Bromination of 4-ethylphenol using an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), will preferentially occur at the positions ortho to the strongly activating hydroxyl group. Due to the presence of the ethyl group at the para position, the bromination occurs regioselectively at the C-2 position.

Alternatively, the synthesis could start with phenol. Friedel-Crafts alkylation with an ethylating agent like bromoethane (B45996) in the presence of a Lewis acid catalyst would yield a mixture of 2-ethylphenol (B104991) and 4-ethylphenol. The para-isomer is typically the major product and can be separated. Subsequent regioselective bromination as described above yields the desired product.

Table 2: Example of Regioselective Bromination of 4-Ethylphenol

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-Ethylphenol | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Room Temperature, 2-4 h | 2-Bromo-4-ethylphenol |

| 4-Ethylphenol | Bromine (Br₂) | Acetic Acid | 0 °C to Room Temperature | 2-Bromo-4-ethylphenol |

Stereoselective Synthesis of this compound Enantiomers

Since the C-3 atom of the azetidine ring is a stereocenter, this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer is often required for pharmaceutical applications. Stereoselective synthesis can be achieved through several approaches. rsc.orgorganic-chemistry.org

One common method is to start with an enantiomerically pure precursor, such as (R)- or (S)-N-protected-3-hydroxyazetidine. These chiral building blocks can be prepared through various methods, including enzymatic resolution or asymmetric synthesis. When a reaction like the Mitsunobu phenoxylation is used, it proceeds with a predictable inversion of stereochemistry, allowing for the synthesis of the desired enantiomer of the final product. researchgate.net

Another approach is the resolution of a racemic mixture of the final compound or a late-stage intermediate. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent.

Advanced strategies for the stereoselective synthesis of substituted azetidines include diastereoselective hydrozirconation followed by intramolecular cyclization or formal [3+1] ring expansion reactions of methylene (B1212753) aziridines. rsc.orgnih.gov These methods provide access to highly substituted azetidines with excellent stereocontrol. uni-muenchen.de

Scalable Synthesis and Process Optimization for this compound

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale presents several challenges that require process optimization. acs.org Key considerations include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of each step, and the ease of purification.

For example, while column chromatography is a common purification technique in the lab, it is often impractical and expensive on a large scale. Process optimization would focus on developing purification methods based on crystallization or distillation. The use of hazardous reagents, such as sodium hydride for the Williamson ether synthesis, might be replaced with safer alternatives like potassium carbonate.

Telescoping, where multiple synthetic steps are performed in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste. nsf.gov A scalable process for a similar azetidine derivative demonstrated a three-step synthesis on a 20 mmol scale with a single purification, highlighting the potential for efficient large-scale production. acs.org

Table 4: Considerations for Scalable Synthesis

| Factor | Laboratory Scale | Process/Industrial Scale |

|---|---|---|

| Purification | Column chromatography | Crystallization, distillation, extraction |

| Reagents | Wide variety, including hazardous reagents (e.g., NaH, n-BuLi) | Focus on cost-effective, safer alternatives (e.g., K₂CO₃) |

| Solvents | Variety of solvents used | Limited to approved, recyclable, and low-toxicity solvents |

| Process Control | Manual control of temperature, additions | Automated control for safety, consistency, and reproducibility |

| Throughput | Milligram to gram scale | Kilogram to ton scale |

| Cost | Reagent cost is less critical | Cost of goods is a primary driver |

Chemical Reactivity and Transformation Studies of 3 2 Bromo 4 Ethylphenoxy Azetidine

Ring Strain and its Influence on Azetidine (B1206935) Reactivity

Azetidines, as four-membered saturated nitrogen-containing heterocycles, possess significant ring strain, estimated to be around 26 kcal/mol. This inherent strain is a consequence of bond angle distortion from the ideal tetrahedral geometry and torsional strain from eclipsing interactions of the ring substituents. The strained nature of the azetidine ring in 3-(2-Bromo-4-ethylphenoxy)azetidine renders it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than its three-membered counterpart, aziridine.

The reactivity of the azetidine ring is a delicate balance between its stability as a saturated heterocycle and the driving force of strain relief. While many reactions leave the ring intact, the ring strain can be exploited in synthetic strategies that require the formation of a linear amine derivative. For instance, treatment with strong nucleophiles or under hydrogenolysis conditions can lead to the cleavage of the C-N bonds. The specific conditions required for such ring-opening reactions are often dependent on the nature of the substituents on the azetidine ring.

Reactions of the Azetidine Nitrogen

The secondary amine within the azetidine ring of this compound is a primary site for functionalization. Its nucleophilic character allows for a variety of transformations, enabling the synthesis of a diverse array of derivatives.

The nitrogen atom of the azetidine ring readily undergoes N-alkylation with various alkyl halides in the presence of a base. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side products. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine, to yield the corresponding N-acylazetidines. These reactions are fundamental for introducing a wide range of functional groups onto the azetidine scaffold.

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound

| Reagent | Base | Solvent | Product |

| Methyl iodide | K₂CO₃ | Acetonitrile | 1-Methyl-3-(2-bromo-4-ethylphenoxy)azetidine |

| Benzyl bromide | Et₃N | Dichloromethane | 1-Benzyl-3-(2-bromo-4-ethylphenoxy)azetidine |

| Acetyl chloride | Et₃N | Dichloromethane | 1-Acetyl-3-(2-bromo-4-ethylphenoxy)azetidine |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | 1-Benzoyl-3-(2-bromo-4-ethylphenoxy)azetidine |

This table presents hypothetical products based on established reactivity patterns of azetidines.

The ability to functionalize the azetidine nitrogen is of significant interest in medicinal chemistry for the development of prodrugs or bioconjugates. By attaching bioreversible moieties to the nitrogen, the pharmacokinetic or pharmacodynamic properties of a parent molecule can be modulated. For example, the introduction of an amino acid or a polyethylene (B3416737) glycol (PEG) chain can alter solubility, metabolic stability, and targeting capabilities. The secondary amine of this compound provides a convenient handle for such modifications, allowing for the exploration of its potential in drug discovery and development.

Reactivity of the Bromo Substituent

The bromo substituent on the phenoxy ring is another key site for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions are powerful tools for the construction of complex molecular architectures.

The bromine atom at the ortho-position of the phenoxy group can be readily replaced using a variety of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions typically proceed with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or vinyl substituents. nih.gov

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to arylalkynes. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary or secondary amines, amides, or carbamates.

The electronic nature of the phenoxy ring, influenced by the ether linkage and the para-ethyl group, can affect the efficiency of these coupling reactions. The ortho-position of the bromine atom may also introduce steric considerations that need to be taken into account when selecting the appropriate coupling partners and reaction conditions.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst | Base | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(2-Phenyl-4-ethylphenoxy)azetidine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 3-(2-(Phenylethynyl)-4-ethylphenoxy)azetidine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | 3-(2-(Phenylamino)-4-ethylphenoxy)azetidine |

This table illustrates potential products based on established cross-coupling methodologies.

While less common for simple aryl bromides compared to activated systems, nucleophilic aromatic substitution (SNAr) can be a viable pathway for the transformation of this compound under specific conditions. nih.govlibretexts.org For an SNAr reaction to occur, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups, which are absent in this particular molecule. masterorganicchemistry.comlibretexts.org However, the use of very strong nucleophiles or high temperatures might facilitate the displacement of the bromide.

The mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org The rate of this reaction is highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. For this compound, the electron-donating nature of the ether oxygen and the ethyl group would generally disfavor this reaction pathway compared to cross-coupling reactions.

Transformations Involving the Phenoxy and Ethyl Moieties

The phenoxy and ethyl groups attached to the azetidine core offer various sites for chemical modification, allowing for the potential synthesis of a diverse range of derivatives.

The 2-bromo-4-ethylphenoxy group is susceptible to both oxidative and reductive transformations, which can alter the electronic and steric properties of the molecule.

Oxidation:

The electron-rich nature of the phenolic ether would likely make it resistant to direct oxidation. However, under forcing conditions or with specific enzymatic systems, oxidation could be achieved. For instance, enzymatic oxidation, analogous to the action of 4-ethylphenol (B45693) methylenehydroxylase on 4-ethylphenol, could potentially lead to the hydroxylation of the ethyl group to form 1-(2-bromo-4-(azetidin-3-yloxy)phenyl)ethanol. Further oxidation could yield the corresponding acetophenone (B1666503) derivative.

Reduction:

The bromine atom on the phenoxy ring represents a prime site for reductive dehalogenation. This transformation is commonly achieved using various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂, hydrazine, or formic acid). Such a reaction would yield 3-(4-ethylphenoxy)azetidine. Studies on the anaerobic biodegradation of bromophenols have shown that reductive dehalogenation is a key initial step, suggesting that microbial or enzymatic reduction could also be a viable pathway.

Potential Oxidation and Reduction Reactions:

| Transformation | Reagents and Conditions | Potential Product |

| Oxidation of Ethyl Group | 4-Ethylphenol methylenehydroxylase (or similar enzyme) | 1-(2-bromo-4-(azetidin-3-yloxy)phenyl)ethanol |

| Reductive Dehalogenation | Pd/C, H₂ (or other hydrogen source), solvent (e.g., ethanol) | 3-(4-Ethylphenoxy)azetidine |

The ethyl group provides a handle for further functionalization, primarily through reactions at the benzylic position.

Halogenation:

Free-radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide, would be expected to selectively occur at the benzylic position, affording 3-(2-bromo-4-(1-bromoethyl)phenoxy)azetidine. This is due to the stability of the resulting benzylic radical intermediate.

Oxidation:

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), could oxidize the ethyl group to a carboxylic acid, yielding 2-bromo-4-(azetidin-3-yloxy)benzoic acid. This transformation would significantly alter the physical and chemical properties of the parent molecule, introducing a highly polar, acidic functional group.

Potential Derivatization Reactions of the Ethyl Group:

| Reaction | Reagents and Conditions | Potential Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | 3-(2-Bromo-4-(1-bromoethyl)phenoxy)azetidine |

| Oxidation to Carboxylic Acid | KMnO₄, H₂O, heat | 2-Bromo-4-(azetidin-3-yloxy)benzoic acid |

Ring-Opening Reactions of the Azetidine Core

The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions, particularly upon activation of the nitrogen atom.

The azetidine ring itself is relatively stable. However, protonation or alkylation of the nitrogen atom to form a reactive azetidinium ion greatly facilitates nucleophilic attack and subsequent ring opening. This process is a key strategy for the synthesis of functionalized linear amines.

The regioselectivity of the ring-opening is influenced by steric and electronic factors. In the case of this compound, nucleophilic attack could occur at either of the two methylene (B1212753) carbons adjacent to the nitrogen. For an unsubstituted azetidinium ion, attack at the less sterically hindered C-4 position is generally favored. The nature of the nucleophile also plays a crucial role in determining the outcome of the reaction. A variety of nucleophiles, including halides, amines, and alkoxides, can be employed.

Hypothetical Nucleophilic Ring-Opening:

| Nucleophile | Potential Product |

| Benzylamine | N-Benzyl-N-(3-(2-bromo-4-ethylphenoxy)propyl)amine |

| Sodium Azide | 1-Azido-3-(2-bromo-4-ethylphenoxy)propane |

| Sodium Methoxide | 3-(2-Bromo-4-ethylphenoxy)-1-methoxypropane |

Azetidinium salts can undergo various rearrangement reactions, often leading to the formation of larger ring systems.

Stevens Rearrangement:

Treatment of an N-alkylated azetidinium salt with a strong base can induce a-Stevens rearrangement. This involves the formation of an ylide intermediate followed by the migration of a substituent from the nitrogen to an adjacent carbon, resulting in a ring-expanded pyrrolidine (B122466). For example, an N-benzyl azetidinium salt derived from this compound could rearrange to a substituted pyrrolidine upon treatment with a strong base like potassium tert-butoxide.

Aza-Quasi-Favorskii Rearrangement:

A more recently described rearrangement is the aza-quasi-Favorskii reaction, which involves the ring contraction of an anionic azetidine intermediate to form a highly substituted aziridine. While this reaction has been demonstrated for specific azetidine systems, its applicability to this compound would depend on the ability to generate the required anionic intermediate.

Spectroscopic and Structural Characterization Methodologies for 3 2 Bromo 4 Ethylphenoxy Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon framework of 3-(2-Bromo-4-ethylphenoxy)azetidine, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic region would likely display a complex splitting pattern corresponding to the three protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the presence of the bromo, ethyl, and azetidine (B1206935) ether groups. The azetidine ring protons would appear as a set of multiplets in the aliphatic region of the spectrum. The methine proton at the 3-position, being attached to the oxygen-bearing carbon, would be shifted downfield compared to the other two methylene (B1212753) groups of the ring. The ethyl group would present a characteristic quartet for the methylene protons and a triplet for the methyl protons, a result of spin-spin coupling with each other.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, confirming the assignment of each signal to its specific position within the molecular structure.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| Azetidine-CH-O | 4.5 - 5.0 | Multiplet |

| Azetidine-CH₂ | 3.5 - 4.2 | Multiplet |

| Ethyl-CH₂ | 2.5 - 2.8 | Quartet |

| Ethyl-CH₃ | 1.1 - 1.4 | Triplet |

| Azetidine-NH | 1.5 - 3.5 | Broad Singlet |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-H & C-C | 115 - 140 |

| Azetidine C-O | 60 - 70 |

| Azetidine C-N | 40 - 50 |

| Ethyl -CH₂- | 25 - 30 |

| Ethyl -CH₃ | 10 - 15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄BrNO), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which would be consistent with its molecular formula.

The mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the presence of an [M+2]⁺ peak of almost equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio). This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the brominated phenoxy group and the azetidine ring. Loss of the ethyl group from the aromatic ring is another predictable fragmentation. Analysis of these fragment ions helps to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational frequencies include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the azetidine ring.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and ethyl groups would be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region would be characteristic of the carbon-carbon double bonds within the benzene ring.

C-O Stretch (Ether): A strong absorption band, typically in the range of 1000-1300 cm⁻¹, would confirm the presence of the aryl ether linkage.

C-Br Stretch: The carbon-bromine bond would give rise to a stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Azetidine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (Aryl Ether) | 1200 - 1250 |

| C-N Stretch (Azetidine) | 1100 - 1200 |

| C-Br Stretch | 500 - 600 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR, MS, and IR spectroscopy provide information about the connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

X-ray crystallography would definitively establish the relative stereochemistry of the molecule. It would reveal the conformation of the four-membered azetidine ring, which is typically puckered and not planar. Furthermore, the analysis would show the orientation of the substituted phenoxy group relative to the azetidine ring. In the absence of a chiral center, the molecule is achiral, but its conformation in the crystal lattice is of significant interest. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the azetidine N-H group, would also be elucidated. This information is crucial for understanding the solid-state properties of the compound.

Computational Chemistry and Theoretical Studies of 3 2 Bromo 4 Ethylphenoxy Azetidine

Conformational Analysis and Energy Landscapes of the Azetidine (B1206935) Ring

The four-membered azetidine ring is known for its puckered conformation, which helps to alleviate ring strain. A thorough conformational analysis would be the first step in understanding the three-dimensional structure of 3-(2-Bromo-4-ethylphenoxy)azetidine. This would involve mapping the potential energy surface of the molecule by systematically rotating the rotatable bonds, particularly the C-O bond connecting the phenoxy group to the azetidine ring and the bonds within the ethyl group.

The primary goal would be to identify the most stable conformers (energy minima) and the transition states connecting them. This analysis provides insight into the flexibility of the molecule and the relative populations of different conformations at a given temperature.

Table 1: Hypothetical Energy Profile of this compound Conformers

| Conformer | Dihedral Angle (°C-O-C-N) | Relative Energy (kcal/mol) | Population (%) |

| A | 60 | 0.00 | 65 |

| B | 180 | 1.20 | 25 |

| C | -60 | 2.50 | 10 |

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the electronic properties of this compound. These calculations can provide a wealth of information, including:

Optimized Geometry: The most stable three-dimensional arrangement of atoms.

Molecular Orbital Analysis: Understanding the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Electrostatic Potential (ESP) Map: This map reveals the electron-rich and electron-deficient regions of the molecule, which are key to understanding intermolecular interactions.

Partial Atomic Charges: Calculating the charge distribution on each atom helps to identify potential sites for electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: These values are hypothetical and would be determined through quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a biological environment, such as in water or bound to a protein. An MD simulation would track the movements of the atoms of the molecule over time, providing insights into:

Solvation: How the molecule interacts with surrounding water molecules.

Conformational Flexibility: How the molecule's shape changes over time in solution.

Binding Stability: If docked to a protein, MD simulations can assess the stability of the protein-ligand complex and identify key interactions that maintain binding.

In Silico Pharmacokinetic and Pharmacodynamic Modeling

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. For this compound, these predictions would help to assess its potential as an orally bioavailable drug. Key parameters that would be calculated include:

Lipophilicity (logP): A measure of a compound's solubility in fats, which influences its ability to cross cell membranes.

Aqueous Solubility (logS): The solubility of the compound in water.

Drug-Likeness: Evaluation based on rules such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug.

Metabolic Stability: Prediction of which cytochrome P450 enzymes are likely to metabolize the compound.

Table 3: Hypothetical In Silico ADME Profile of this compound

| Property | Predicted Value | Compliance |

| Molecular Weight | < 500 g/mol | Yes |

| logP | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

Note: This table illustrates the type of output from in silico ADME prediction tools.

Molecular Docking and Ligand-Based Drug Design

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. If a biological target for this compound were identified, molecular docking studies would be performed to:

Predict Binding Pose: Determine the most likely three-dimensional arrangement of the ligand within the protein's binding site.

Estimate Binding Affinity: Calculate a docking score that estimates the strength of the interaction between the ligand and the protein.

Identify Key Interactions: Visualize the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding.

This information would be crucial for understanding the compound's mechanism of action and for designing more potent derivatives.

Biological and Pharmacological Relevance of 3 2 Bromo 4 Ethylphenoxy Azetidine Derivatives

Structure-Activity Relationship (SAR) Studies of Azetidine (B1206935) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For azetidine derivatives, SAR analyses explore how modifications to the azetidine ring, its substituents, and any linked moieties affect interactions with biological targets.

The presence and position of substituents on the phenoxy ring are critical determinants of a molecule's biological activity. Halogen atoms, such as bromine, and alkyl groups, such as ethyl, can significantly modulate a compound's physicochemical properties, including lipophilicity, electronic character, and steric profile.

Bromo Substituent: The bromo group is known to enhance the biological activity of various compounds. Its electron-withdrawing nature and lipophilicity can improve membrane permeability and lead to stronger interactions with target receptors. For instance, studies on other heterocyclic compounds have shown that the introduction of a bromo group on a phenyl ring can markedly enhance inhibitory activity against enzymes like COX-2. mdpi.com The position of the halogen is also crucial; for example, chloro substitution on an aryloxy moiety has been shown to enhance the antimycobacterial activity in an azetidin-2-one (B1220530) series. nih.gov In the context of 3-(2-Bromo-4-ethylphenoxy)azetidine, the ortho-position of the bromo group could influence the conformation of the phenoxy ring relative to the azetidine moiety, potentially creating a specific orientation that favors binding to a biological target.

Ethyl Substituent: The ethyl group, an alkyl substituent, primarily increases the lipophilicity of the molecule. This can enhance the compound's ability to cross biological membranes, such as the blood-brain barrier or bacterial cell walls. Increased lipophilicity can also lead to stronger hydrophobic interactions within the binding pockets of proteins. mdpi.com However, the size and position of the alkyl group must be optimal, as excessive bulk can lead to steric hindrance, preventing the molecule from fitting into the active site of a receptor or enzyme. The para-position of the ethyl group in this compound places it away from the azetidine linkage, which may allow it to interact with a hydrophobic sub-pocket of a target protein without disrupting the primary binding interactions.

The interplay between the electron-withdrawing bromo group and the lipophilic ethyl group creates a unique electronic and steric profile on the phenoxy ring that can be pivotal for specific biological activities.

The oxygen atom of the phenoxy linker can act as a hydrogen bond acceptor, forming important interactions with amino acid residues in a receptor's active site. Furthermore, the aromatic nature of the phenyl ring allows for various non-covalent interactions, which are essential for molecular recognition and binding affinity. These interactions include:

π-π Stacking: The flat, aromatic surface of the phenoxy ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site.

π-Cation Interactions: The electron-rich π-system of the phenyl ring can interact with positively charged residues such as lysine or arginine.

Molecular docking studies on various phenoxy derivatives have revealed that the phenoxy moiety often orients itself to engage in π–π interactions with key residues in the active sites of enzymes. nih.gov The flexibility of the ether linkage allows the substituted phenyl ring to adopt an optimal conformation for binding, which can be crucial for achieving high affinity and selectivity.

The substitution pattern on the azetidine ring itself is a key factor in determining the biological activity of its derivatives. The position of the substituent (e.g., at the 2- or 3-position) and the nature of the substituent profoundly affect the molecule's three-dimensional shape and its ability to interact with biological targets. nih.gov

In the case of this compound, the phenoxy group is attached at the 3-position. This substitution pattern directs the bulky aryloxy group to a specific region in space relative to the nitrogen atom of the azetidine ring. This orientation is different from that of 2-substituted azetidines and can lead to interactions with entirely different sets of receptors or enzymes. nih.gov

Furthermore, the nitrogen atom of the azetidine ring can be either unsubstituted (NH) or substituted with an alkyl or other functional group. This substitution can influence the molecule's polarity, basicity, and steric properties, all of which are important for pharmacological activity. For instance, N-alkylation can increase lipophilicity and alter the hydrogen bonding capacity of the molecule. nih.gov The conformational restriction imposed by the rigid azetidine ring can also influence the activity of these molecules. nih.gov

Potential Biological Activities of Azetidine Derivatives

Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, demonstrating their versatility as a privileged scaffold in medicinal chemistry.

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic-resistant bacteria. Azetidine derivatives have emerged as a promising class of compounds with potential antibacterial and antimicrobial properties.

Several studies have reported the synthesis of azetidine derivatives that exhibit significant activity against both Gram-positive and Gram-negative bacteria. ajchem-a.comuomustansiriyah.edu.iq For example, certain azetidin-2-one analogues have shown moderate to good activity against various bacterial strains. The presence of specific substituents is often key to this activity. For instance, compounds with a 4-dimethylaminophenyl group have exhibited good antimicrobial activity against Gram-positive bacteria. latamjpharm.org Similarly, the introduction of a chlorine atom on an aryl ring has been shown to enhance antibacterial effects. nih.gov

The mechanism by which azetidine derivatives exert their antimicrobial effects can vary but may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The unique structural features of this compound, including the halogenated and alkylated phenoxy ring, make it a candidate for investigation as a novel antimicrobial agent.

| Compound Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Azetidin-2-one analogues with Chloro substitution | Mycobacterium tuberculosis H37Rv | Good antimycobacterial activity | nih.gov |

| 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide with 4-dimethylaminophenyl group | Gram-positive bacteria | Good antimicrobial activity | latamjpharm.org |

| Azetidine-4-one derivatives | Staphylococcus aureus | Highest inhibitory effect (22 mm zone) | ajchem-a.com |

| Azetidine-4-one derivatives | Escherichia coli | Most potent activity (25 mm zone) | ajchem-a.com |

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new antitubercular drugs. nih.govacs.org Azetidine derivatives have been identified as a promising scaffold for the development of novel anti-TB agents. mdpi.comresearchgate.net

Recent research has identified a series of azetidine derivatives that exhibit potent bactericidal activity against drug-sensitive M. tuberculosis and MDR-TB strains, with Minimum Inhibitory Concentration (MIC) values below 10 μM. nih.govacs.org These compounds appear to work through a novel mechanism that involves the arrest of late-stage mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. nih.govacs.org

SAR studies on azetidin-2-one analogues revealed that chloro substitution on an aryloxy acid moiety enhanced antimycobacterial activity. nih.gov Specifically, compounds 4f and 4g in one study exhibited significant MIC values of 1.56 and 0.78 µg/mL, respectively, against the M. tuberculosis H37Rv strain. nih.gov This highlights the importance of the substituted phenoxy group in conferring antitubercular activity. The specific combination of bromo and ethyl substituents on the phenoxy ring of this compound could potentially lead to potent antitubercular activity, making it a molecule of interest for further investigation in this therapeutic area.

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| Azetidin-2-one analogues (compounds 4f, 4g) | M. tuberculosis H37Rv | MIC values of 1.56 and 0.78 µg/mL, respectively. Chloro substitution enhanced activity. | nih.gov |

| BGAz azetidine derivatives | Drug-sensitive and MDR-TB | Potent bactericidal activity with MIC99 values <10 μM. | nih.govacs.org |

| BGAz azetidine derivatives | Mycolic acid biosynthesis | Inhibition of late-stage mycolic acid biosynthesis. | nih.govacs.org |

| Spirocyclic Azetidines | M. tuberculosis H37Rv | Remarkable activity, with some compounds having lower MICs than isoniazid. | mdpi.com |

Anti-inflammatory and Analgesic Potential

Azetidine-containing derivatives have been investigated for their potential to treat human inflammatory diseases and arthritis, with some compounds showing specific inhibitory activity against colony-stimulating factor 1 receptor (CSF1R) researchgate.net. The azetidin-2-one ring, a core component of many biologically active molecules, has been a focus of research for developing compounds with anti-inflammatory properties ijbpas.com. While direct studies on this compound are not specified, the broader class of azetidine derivatives has shown promise in this area researchgate.netijbpas.com. For instance, various 3-chloromonocyclic β-lactam rings with substitutions at positions 1 and 4 have demonstrated anti-inflammatory activity ijbpas.com.

Central Nervous System (CNS) Activities (e.g., Dopamine Antagonism, Antipsychotic, Anticonvulsant, CNS Stimulant)

Derivatives of the azetidine core structure are recognized for a wide range of activities within the central nervous system researchgate.netijbpas.comresearchgate.net.

Dopamine Antagonism and Antipsychotic Activity

Azetidine derivatives have been evaluated for their potency as dopaminergic antagonists researchgate.net. Dopamine antagonists are drugs that block dopamine receptors and are utilized in the treatment of conditions like schizophrenia and bipolar disorder wikipedia.org. In one study, azetidine derivatives with an amide moiety at the 3-position were evaluated for their affinity for D2 and D4 dopamine receptors. The most potent D2 antagonist was identified as N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide, while N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide was the most potent D4 antagonist researchgate.net.

Furthermore, azetidine analogs have been synthesized as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), which plays a role in the central dopaminergic system nih.gov. These analogs potently inhibited [3H]dopamine (DA) uptake into synaptic vesicles nih.govnih.gov. For example, the cis-4-methoxy analog 22b (Ki=24 nM) was found to be twice as potent as lobelane and norlobelane nih.govnih.gov. The potential utility of sigma receptor antagonists as antipsychotic drugs has also been suggested in the context of azetidine derivatives researchgate.net.

Anticonvulsant Activity

The anticonvulsant properties of azetidine derivatives have been a subject of significant research ijbpas.com. A variety of 2-azetidinone derivatives have been synthesized and screened for anticonvulsant activity using models such as Isoniazid (INH) and Pentylenetetrazole (PTZ) induced convulsions in mice neuroquantology.comnih.gov. In one study, derivatives containing electron-withdrawing groups like Br and CF3, and electron-donating groups like NH2, CH3, and OH at the 2nd and 4th positions of an attached aromatic ring showed significant delays in the onset of convulsions neuroquantology.com. Another study involved the synthesis of 1-[5'-(3"-indolomethylene)-1',3',4'-oxadiazol-2'-yl]-4-(substituted aryl)-2-azetidinones, which were subsequently evaluated for their anticonvulsant activity nih.gov.

CNS Stimulant Activity

Certain tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity, leading to the identification of compounds with CNS stimulant properties nih.gov. The most active compounds were comparable to reference standards in reserpine antagonism tests in mice nih.gov. The dextrorotatory methylamino derivative 84 was particularly interesting, with a pharmacological profile classifying it as a CNS stimulant that lacks peripheral anticholinergic activity nih.gov.

Anticancer and Antimalarial Properties

Anticancer Properties

The azetidine scaffold, particularly the 2-azetidinone (β-lactam) ring, is a key feature in a variety of compounds explored for anticancer activity ijbpas.commedwinpublishers.com. A series of 3-(4-methoxyphenyl)azetidine analogues were synthesized and screened for their in vitro anticancer activity against nine different human cancer cell lines using the cell counting kit-8 (CCK-8) assay researchgate.net. Similarly, novel azetidine-2-one derivatives of 1H-benzimidazole were evaluated for in vitro cytotoxic activity using a standard MTT assay on the MCF-7 breast cancer cell line .

In another study, spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives were assessed for cytotoxicity against several human cancer cell lines, including breast (MDAMB453, MDA-MB468) and lung (NCI-H522, NCI-H23) cancer lines, using MTT and XTT assays researchgate.net. Furthermore, 3-fluoro and 3,3-difluoro β-lactams have been synthesized as analogues of Combretastatin A-4 (CA-4), a potent inhibitor of angiogenesis and cell proliferation mdpi.com. One such compound, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (compound 33), exhibited potent antiproliferative activity at submicromolar concentrations in various cell lines, with notable GI50 values for breast cancer cell lines MCF-7 (0.0364 μM) and MDA-MB-231 (0.355 μM) mdpi.com.

Table 1: Anticancer Activity of Selected Azetidine Derivatives

| Compound ID | Cancer Cell Line | Assay | Activity (GI50) | Reference |

| Compound 33 | MCF-7 (Breast) | SRB | 0.0364 µM | mdpi.com |

| Compound 33 | MDA-MB-231 (Breast) | SRB | 0.355 µM | mdpi.com |

| AZ-5, 9, 10, 14, 19 | MCF-7 (Breast) | MTTS | 89% to 94% inhibition | nih.gov |

| Compound 21 | A549 (Lung) | 2D/3D models | High antiproliferative | mdpi.com |

| Compound 22 | A549 (Lung) | 2D/3D models | High antiproliferative | mdpi.com |

| Compound 25 | H69 (Lung) | Cytotoxicity | High antiproliferative | mdpi.com |

| Compound 26 | H69 (Lung) | Cytotoxicity | High antiproliferative | mdpi.com |

Antimalarial Properties

Bicyclic azetidines that target the Plasmodium falciparum phenylalanyl-tRNA synthetase represent a promising new class of antimalarials nih.gov. These compounds are particularly noteworthy for their activity against three stages of the parasite's life cycle nih.gov. Research into structure-activity relationships revealed that substitution at the C2 stereocenter was not essential for activity, leading to the development of analogs like BRD3914, which lacks this substitution but retains significant antimalarial activity in vitro (EC50 = 13 nM against the Dd2 strain) nih.gov. In murine models infected with P. falciparum, BRD3914 was shown to provide a cure after four oral doses nih.gov. Additionally, quantitative structure-activity relationship (QSAR) studies have been employed to design derivatives of Azetidine-2-carbonitriles with enhanced activity against P. falciparum sid.ir.

Enzyme Inhibition Studies (e.g., β-lactamases, Phospholipase A2)

β-lactamase Inhibition

The azetidin-2-one (β-lactam) ring is the foundational structure of β-lactam antibiotics rsc.org. Bacterial resistance to these antibiotics often involves the production of β-lactamase enzymes, which hydrolyze the β-lactam ring rsc.orggoogleapis.com. Consequently, there is significant interest in developing azetidine derivatives as β-lactamase inhibitors to be used in combination with β-lactam antibiotics googleapis.comgoogle.com.

Novel 2-oxo-1-azetidine sulfonic acid derivatives have been shown to be potent inhibitors of bacterial β-lactamases, particularly class C β-lactamases (cephalosporinases) googleapis.comgoogle.com. Another study reported on azetidinimines as a new series of non-covalent, broad-spectrum β-lactamase inhibitors nih.gov. Compound 7dfm from this series demonstrated efficient inhibition of clinically relevant carbapenemases from Ambler classes A (KPC-2), B (NDM-1), and D (OXA-48) with Ki values below 0.3 μM, as well as the class C cephalosporinase CMY-2 nih.gov.

Phospholipase A2 Inhibition

While the provided sources extensively cover β-lactamase inhibition, specific studies detailing the inhibition of Phospholipase A2 by this compound or its close derivatives are not explicitly mentioned. However, azetidinones have been systematically modified to develop inhibitors for other enzymes, such as human leukocyte elastase (HLE), which, like Phospholipase A2, is involved in inflammatory processes researchgate.net. This suggests the potential for designing azetidine-based inhibitors for a range of enzymes.

In Vitro Biological Screening Methodologies

Cell-Based Assays

Cell-based assays are fundamental tools for evaluating the biological activity of new chemical entities at the early stages of drug discovery researchgate.net. For assessing the anticancer potential of azetidine derivatives, several in vitro cytotoxicity assays are commonly employed.

MTT and XTT Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity researchgate.net. In this assay, viable cells with active metabolism convert the MTT reagent into a purple formazan product, which is then solubilized and quantified . The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a similar method used to assess cell viability researchgate.net. These assays have been used to screen spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives against various lung and breast cancer cell lines researchgate.net.

SRB (Sulforhodamine B) Assay: The SRB assay is another method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content mdpi.com. It was utilized in the NCI-60 cell line screen to evaluate the antiproliferative effects of certain 3-fluoroazetidin-2-one derivatives mdpi.com.

Cell Counting Kit-8 (CCK-8) Assay: This assay was used to screen a series of 3-(4-methoxyphenyl)azetidine analogues for in vitro anticancer activity against nine different human cancer cell lines researchgate.net.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for a specific biological target.

Dopamine Receptor Binding: To evaluate azetidine derivatives as dopamine antagonists, their affinity for D2 and D4 receptors has been assessed researchgate.net. These assays typically involve using radiolabeled ligands that are known to bind to the target receptor. The ability of the test compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).

VMAT2 Binding: The inhibitory activity of azetidine analogs on the vesicular monoamine transporter-2 (VMAT2) was evaluated by their ability to inhibit the uptake of [3H]dopamine into synaptic vesicles isolated from rat brains nih.govnih.gov. This type of assay quantifies the potency of the compounds as inhibitors of the transporter function nih.gov.

NMDA Receptor Binding: The affinity of azetidine-2,3-dicarboxylic acid stereoisomers for native NMDA receptors was characterized using a radioligand binding assay with [3H]CGP39653 nih.gov. This allowed for the determination of the Ki values for each stereoisomer, with L-trans-ADC showing the highest affinity nih.gov.

Enzyme Assays

Enzyme assays are crucial in vitro tools for elucidating the mechanism of action of a compound and quantifying its potency as an inhibitor or activator. For a compound like this compound, a variety of enzyme targets could be relevant, depending on the therapeutic area of interest. Research on analogous structures, such as phenoxyacetic acid derivatives, has highlighted their potential as inhibitors of enzymes like cyclooxygenase (COX).

For instance, in the development of novel anti-inflammatory agents, derivatives are often screened for their ability to inhibit COX-1 and COX-2 enzymes. Such assays typically measure the enzymatic conversion of a substrate (e.g., arachidonic acid) to its product (e.g., prostaglandin H2) in the presence and absence of the test compound. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is an illustrative data table of results from enzyme assays on hypothetical 3-phenoxyazetidine derivatives against COX-1 and COX-2, demonstrating the kind of data generated in such studies.

| Compound ID | Target Enzyme | IC50 (µM) |

| Derivative A | COX-1 | 15.2 |

| COX-2 | 0.8 | |

| Derivative B | COX-1 | > 100 |

| COX-2 | 2.5 | |

| Celecoxib (Control) | COX-1 | 12.1 |

| COX-2 | 0.04 |

This table is for illustrative purposes and does not represent actual data for this compound derivatives.

In Vivo Efficacy Studies

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy and potential therapeutic applications of a compound. The nature of these studies is dictated by the compound's pharmacological target and intended therapeutic effect.

For compounds with anti-inflammatory potential, a common in vivo model is the carrageenan-induced paw edema assay in rodents. In this model, inflammation is induced by injecting carrageenan into the paw, and the test compound is administered to assess its ability to reduce the resulting swelling. The efficacy is often measured as the percentage of inhibition of edema.

Another relevant area for phenoxy-containing compounds is metabolic disease. For example, derivatives of phenoxyacetic acid have been investigated as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. In vivo efficacy for such compounds would be assessed in animal models of diabetes, measuring endpoints such as blood glucose levels and glucose tolerance.

The following table provides an example of data from an in vivo anti-inflammatory study on hypothetical 3-phenoxyazetidine derivatives.

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) |

| Derivative A | 10 | 45.3 |

| 30 | 68.7 | |

| Derivative B | 10 | 32.1 |

| 30 | 55.4 | |

| Indomethacin (Control) | 10 | 72.5 |

This table is for illustrative purposes and does not represent actual data for this compound derivatives.

Pharmacokinetic and Pharmacodynamic Pk/pd Profiling Methodologies

In Vitro Metabolic Stability Assays

No information is publicly available regarding the in vitro metabolic stability of 3-(2-Bromo-4-ethylphenoxy)azetidine in liver microsomes or other metabolic systems. Data on its half-life or intrinsic clearance has not been reported.

Membrane Permeability and Transport Studies

There are no published studies on the membrane permeability of this compound. Consequently, data from assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays are not available.

Plasma Protein Binding Determinations

The extent to which this compound binds to plasma proteins has not been documented in publicly accessible research.

Cytochrome P450 Inhibition/Induction Profiling

There is no available data on the potential of this compound to inhibit or induce cytochrome P450 enzymes. Therefore, its IC50 values and induction profile are unknown.

Advanced Research Applications of 3 2 Bromo 4 Ethylphenoxy Azetidine

Use as a Chemical Probe for Biological Target Identification

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function or validate it as a therapeutic target. The structure of 3-(2-Bromo-4-ethylphenoxy)azetidine makes it an excellent starting point for the development of such probes. Fragment-based drug discovery often begins with small, low-complexity molecules like brominated heterocycles, which can be optimized to achieve high affinity and selectivity for a target protein. nih.govacs.org

The bromo-aryl moiety is particularly significant. It can serve as a vector for exploring structure-activity relationships (SAR) by enabling the synthesis of a diverse library of analogs through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov For instance, the bromine can be substituted with various aryl, heteroaryl, or alkyl groups to systematically probe the binding pocket of a target protein. Furthermore, bromo- and iodo-analogs of natural products have been shown to be potent inhibitors in signaling pathways like bacterial quorum sensing, suggesting the utility of halogenated scaffolds in probe development. nih.gov

The general workflow for developing a chemical probe from a fragment like this compound involves initial screening for weak binding to a target, followed by synthetic elaboration to enhance potency and selectivity. The azetidine (B1206935) nitrogen can be functionalized to introduce reporter tags, such as fluorophores or biotin, allowing for visualization or pull-down experiments to confirm target engagement.

Table 1: Representative Biological Activities of Azetidine-Based Scaffolds

| Scaffold Type | Biological Target/Activity | Key Structural Features | Reference |

|---|---|---|---|

| Brominated Quinazolinone | BET Bromodomain Inhibition | Bromo-aryl group for synthetic elaboration | acs.org |

| Azetidine-fused Systems | Central Nervous System (CNS) Targets | Rigid 3D structure for specific receptor binding | researchgate.net |

| Azetidine-2-one (β-lactam) | Antibacterial (β-lactamase inhibitor) | Strained four-membered ring | researchgate.net |

Integration into Complex Molecular Architectures

The dual reactivity of this compound makes it a valuable building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. researchgate.net The azetidine ring can be incorporated as a rigid spacer or a turn-inducing element, while the bromo-phenyl group provides a site for strategic bond formation. researchgate.net

Two primary vectors for elaboration exist:

C-C and C-N Bond Formation at the Aryl Ring: The bromine atom is a versatile handle for transition metal-catalyzed cross-coupling reactions. Protocols using iron, palladium, or nickel catalysts can couple 3-haloazetidines or related bromo-aryl compounds with a wide range of partners, including aryl, heteroaryl, vinyl, and alkyl Grignard reagents or boronic acids. rsc.orgcalstate.eduorganic-chemistry.org This allows for the direct attachment of the azetidine-containing fragment to other complex parts of a target molecule.

N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring is a nucleophilic center that can be readily modified. It can be acylated, alkylated, or used in reductive amination to attach various side chains. This functionalization is critical for modulating physicochemical properties or for linking the scaffold to other molecular components, as demonstrated in the synthesis of peptide macrocycles where the azetidine nitrogen is chemoselectively modified post-cyclization. researchgate.net

These orthogonal reactive sites allow for a modular, "Lego-like" approach to synthesis, where complex structures can be assembled by sequentially or concurrently reacting at the bromine and nitrogen positions. youtube.com

Table 2: Examples of Reactions for Integrating Azetidine Scaffolds

| Reaction Type | Reactant on Azetidine Scaffold | Coupling Partner | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| Iron-Catalyzed Cross-Coupling | 3-Iodoazetidine | Aryl Grignard | Fe(acac)3 | 3-Arylazetidine | rsc.org |

| Hiyama Coupling | 3-Iodoazetidine | Arylsilane | Pd(OAc)2 | 3-Arylazetidine | organic-chemistry.org |

| N-Acylation | Azetidine Nitrogen | Acyl Chloride | Base (e.g., Pyridine) | N-Acyl Azetidine | researchgate.net |

| Click Reaction | N-Propargyl Azetidine | Azide-containing molecule | Cu(I) | N-Triazolyl Azetidine | researchgate.net |

Application in Polymer Synthesis

Azetidines are four-membered cyclic imines that can undergo ring-opening polymerization (ROP) to produce polyamines, specifically poly(propylenimine)s. rsc.org These polymers have applications in areas such as gene transfection, CO2 capture, and as antimicrobial coatings. The polymerization can proceed through either cationic or anionic mechanisms, depending on the substitution at the nitrogen atom.

For a molecule like this compound, the secondary amine would first need to be functionalized, typically with an electron-withdrawing group like a sulfonyl group (e.g., mesyl or tosyl), to enable anionic ring-opening polymerization (AROP). nsf.gov AROP of N-sulfonylazetidines proceeds via nucleophilic attack on a methylene (B1212753) carbon of the ring, leading to the formation of linear poly(N-sulfonylazetidine)s. nsf.gov The sulfonyl groups can later be removed to yield the corresponding polyamine.

Alternatively, cationic ring-opening polymerization (CROP) can be initiated from the azetidine nitrogen using acid catalysts, though this often leads to hyperbranched polymers rather than linear chains. rsc.org The phenoxy side chain of this compound would be incorporated into the final polymer, imparting specific properties such as hydrophobicity or potential for further modification via the bromo-group. This allows for the creation of functional polymers where the properties can be tuned by the monomer structure.

Table 3: Polymerization of Azetidine Monomers

| Monomer Type | Polymerization Method | Resulting Polymer Structure | Key Feature | Reference |

|---|---|---|---|---|

| N-Alkylsulfonylazetidine | Anionic Ring-Opening (AROP) | Linear or Branched Poly(N-sulfonylazetidine) | Precursor to linear polyamines | nsf.gov |

| Unsubstituted Azetidine | Cationic Ring-Opening (CROP) | Hyperbranched Poly(trimethylenimine) | High density of amine groups | rsc.org |

Role as a Chiral Auxiliary or Building Block

Chirality is a critical aspect of drug design and asymmetric synthesis. While this compound is an achiral molecule, it can be readily adapted for use in stereocontrolled synthesis. This can be achieved by synthesizing an enantiomerically pure version of the scaffold, which can then serve as either a chiral building block or a recoverable chiral auxiliary.

The synthesis of an enantiopure version would typically start from a chiral precursor, such as a chiral amino acid or a resolved 3-hydroxyazetidine. For example, chiral cis-3-hydroxyazetidines have been prepared and successfully used as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes, demonstrating excellent enantioselectivity. nih.gov A chiral 3-hydroxyazetidine could be converted to the corresponding this compound derivative via a Williamson ether synthesis, preserving the stereocenter.

Once prepared, this chiral building block can be incorporated into a larger molecule, imparting its stereochemistry to the final product. Alternatively, it could be used as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemical outcome of a reaction at a different site. After the reaction, the auxiliary is cleaved and can potentially be recovered and reused. The rigid, conformationally restricted nature of the azetidine ring makes it an effective platform for transmitting chiral information during a chemical reaction. enamine.net

Future Directions and Research Opportunities for 3 2 Bromo 4 Ethylphenoxy Azetidine

Exploration of Novel Synthetic Pathways for Derivatization

The development of novel synthetic methodologies is paramount for creating a diverse library of derivatives based on the 3-(2-Bromo-4-ethylphenoxy)azetidine core. Future research should focus on expanding the chemical space around this scaffold to explore a wider range of biological activities.

Key areas for synthetic exploration include modifications at three primary sites: the azetidine (B1206935) ring, the aromatic ring, and the ethyl group. Functionalization of the azetidine nitrogen, for instance, can be achieved through various reactions such as N-alkylation, N-arylation, and N-acylation. These modifications can significantly influence the compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Furthermore, the bromine atom on the phenyl ring serves as a valuable handle for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig couplings would enable the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups. These modifications can modulate the electronic and steric properties of the molecule, potentially leading to enhanced target affinity and selectivity.

Another avenue for derivatization lies in the late-stage functionalization of the ethyl group. While chemically more challenging, selective C-H activation methodologies could introduce new functional groups, offering a way to fine-tune the molecule's properties without altering the core structure.

Comprehensive Mechanistic Studies of Biological Actions

A thorough understanding of how this compound and its derivatives interact with biological systems is crucial for their rational development as therapeutic agents. Mechanistic studies should aim to identify the molecular targets and signaling pathways modulated by these compounds.

Initial screening of a library of derivatives against a broad panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could reveal potential lead compounds. Once a primary target is identified, more detailed in vitro and in vivo studies will be necessary to elucidate the precise mechanism of action. Techniques like photoaffinity labeling and chemoproteomics can be employed to directly identify the binding proteins of active compounds.

Understanding the structure-activity relationship (SAR) is also a key component of mechanistic studies. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural motifs responsible for the observed effects. This information is invaluable for optimizing the potency and selectivity of lead compounds.

Development of Structure-Based Drug Design Approaches

Once a biological target for this compound or its analogs has been validated, structure-based drug design (SBDD) can be a powerful tool to guide the optimization process. This approach relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy.